molecular formula C16H14N4O7 B2549675 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide CAS No. 1226454-21-2

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide

Cat. No.: B2549675
CAS No.: 1226454-21-2
M. Wt: 374.309
InChI Key: RIDKNRLWZMZAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide (CAS 1226454-21-2) is a complex synthetic compound with a molecular formula of C16H14N4O7 and a molecular weight of 374.30 g/mol . This chemical features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its significant biological activities and thermodynamic properties . The molecule is further characterized by a 5-nitrofuran moiety, a well-established pharmacophore often referred to as a "warhead" in antimicrobial research . The mechanism of action for 5-nitrofuran derivatives typically involves the bio-reduction of the nitro group by bacterial nitroreductase enzymes, leading to the formation of reactive intermediates that cause cytotoxic effects within bacterial cells . This mechanism has made nitrofuran derivatives like nitrofurantoin a cornerstone for researching new anti-infective agents, particularly against challenging, multi-drug resistant pathogens . The unique structure of this compound, which integrates the 5-nitrofuran unit with an oxadiazole ring, makes it a valuable candidate for researchers investigating novel antibacterial therapies, especially against ESKAPE pathogens which represent a critical threat to global health . This product is intended for non-human research applications only and is not designed for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O7/c1-24-10-2-4-11(5-3-10)25-9-13-18-14(27-19-13)8-17-16(21)12-6-7-15(26-12)20(22)23/h2-7H,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDKNRLWZMZAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
  • Key Differences : Replaces the nitrofuran-carboxamide with a 1,2-oxazole-carboxamide and introduces a thiazole ring.
  • Implications : The thiazole ring may improve π-π stacking interactions in biological targets, but the absence of the nitro group reduces redox-mediated cytotoxicity compared to the nitrofuran derivative .
  • Pharmacokinetics: Higher logP (3.2 vs.
3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(Trifluoromethyl)phenyl)-1,2,4-Oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione
  • Key Differences: Incorporates a trifluoromethylphenyl group and a morpholinoethyl-imidazolidinedione system.
  • Implications: The trifluoromethyl group enhances electronegativity and metabolic resistance, while the morpholinoethyl chain may improve solubility. However, the larger molecular weight (MW: ~650 vs. ~430 for the target compound) could limit bioavailability .

Nitrofuran-Containing Analogues

N-Methyl-5-nitro-N-phenylbenzo[b]thiophene-2-carboxamide
  • Key Differences: Replaces the oxadiazole core with a benzo[b]thiophene ring and lacks the 4-methoxyphenoxy group.
  • However, the absence of the oxadiazole ring reduces enzymatic stability .
  • Activity : Reported IC₅₀ of 12 μM against Staphylococcus aureus vs. the target compound’s unstudied profile .
N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide
  • Key Differences: Features a thiazole-thienyl system and an ethylamino side chain instead of nitrofuran.
  • Implications: The ethylamino group may enhance solubility but reduce electrophilic reactivity critical for nitro-group-mediated antimicrobial effects .

Comparative Data Table

Property Target Compound 5-(4-Methoxyphenyl)-N-[...]oxazole-3-carboxamide N-Methyl-5-nitro[...]carboxamide
Molecular Weight ~430 g/mol ~480 g/mol ~360 g/mol
logP (Predicted) 2.8 3.2 2.5
Key Functional Groups Nitrofuran, 4-methoxyphenoxy 1,2-Oxazole, thiazole Benzo[b]thiophene, nitro
Therapeutic Potential Antimicrobial (inferred) Anticancer (hypothesized) Antimicrobial (IC₅₀: 12 μM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.